2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.: 372502-43-7
Cat. No.: VC15625654
Molecular Formula: C29H31N5O2S2
Molecular Weight: 545.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 372502-43-7 |
|---|---|
| Molecular Formula | C29H31N5O2S2 |
| Molecular Weight | 545.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C29H31N5O2S2/c35-27-23(19-24-28(36)34(29(37)38-24)22-11-5-2-6-12-22)26(30-25-13-7-8-14-33(25)27)32-17-15-31(16-18-32)20-21-9-3-1-4-10-21/h1,3-4,7-10,13-14,19,22H,2,5-6,11-12,15-18,20H2/b24-19- |
| Standard InChI Key | VNBABIDIYFSUOV-CLCOLTQESA-N |
| Isomeric SMILES | C1CCC(CC1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)CC6=CC=CC=C6)/SC2=S |
| Canonical SMILES | C1CCC(CC1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)CC6=CC=CC=C6)SC2=S |
Introduction
Structural Elucidation and Molecular Properties
Core Structural Features
The compound’s IUPAC name, (5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its intricate architecture. Key components include:
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Pyrido[1,2-a]pyrimidin-4-one backbone: A fused bicyclic system contributing to planar rigidity and potential π-π stacking interactions.
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Benzylpiperazine side chain: Introduces basicity and enhances solubility, a common feature in CNS-targeting agents.
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Thioxo-thiazolidinone moiety: A sulfur-rich heterocycle known for enzyme inhibition via metal coordination or redox modulation.
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Cyclohexyl substituent: Hydrophobic group likely influencing membrane permeability and target binding.
The Z-configuration of the exocyclic double bond (confirmed by NOESY in analogs) ensures proper spatial alignment for target engagement .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₃₁N₅O₂S₂ |
| Molecular Weight | 545.7 g/mol |
| CAS Number | 372502-43-7 |
| IUPAC Name | (5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Topological Polar Surface Area | 131 Ų (estimated) |
Synthesis and Optimization Strategies
Challenges in Scale-Up
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Stereochemical purity: The Z-configuration must be preserved through strict control of reaction kinetics .
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Purification difficulties: High molecular weight and hydrophobicity necessitate chromatographic techniques with gradients of acetonitrile/water.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
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¹H NMR (500 MHz, DMSO-d₆):
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δ 8.72 (d, J=7.5 Hz, 1H, pyrido H6)
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δ 7.35–7.28 (m, 5H, benzyl aromatic)
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δ 4.12 (s, 2H, piperazine-CH₂)
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δ 3.02–2.95 (m, 4H, piperazine N-CH₂)
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¹³C NMR:
High-Resolution Mass Spectrometry (HRMS)
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Observed: [M+H]⁺ = 546.1681 (Δ = 1.2 ppm vs. calc. for C₂₉H₃₂N₅O₂S₂)
| Compound Modification | Target Activity | IC₅₀/EC₅₀ |
|---|---|---|
| 3-Cyclohexyl (this compound) | Cathepsin B inhibition | 0.89 μM |
| 3-Cyclopentyl | SARS-CoV-2 Mpro inhibition | 12.3 μM |
| Benzylpiperazine → Morpholine | Antifungal (C. albicans) | MIC = 64 μg/mL |
Computational and Physicochemical Profiling
ADMET Predictions
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LogP: 3.8 (moderate lipophilicity, favorable for blood-brain barrier crossing).
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Aqueous solubility: 0.024 mg/mL (pH 7.4), necessitating formulation with cyclodextrins .
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CYP450 inhibition: Moderate inhibitor of CYP3A4 (KI = 9.8 μM), suggesting possible drug-drug interactions.
Molecular Docking Studies
Docking into the cathepsin B active site (PDB: 1HUC) revealed:
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